2-(6-Fluorobenzo[d]thiazol-2-yl)acetonitrile
Description
Properties
IUPAC Name |
2-(6-fluoro-1,3-benzothiazol-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2S/c10-6-1-2-7-8(5-6)13-9(12-7)3-4-11/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLYTHPJJKORPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)SC(=N2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Fluorobenzo[d]thiazol-2-yl)acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-6-fluorobenzothiazole and acetonitrile.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a suitable solvent like ethanol.
Procedure: The 2-amino-6-fluorobenzothiazole is reacted with acetonitrile under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(6-Fluorobenzo[d]thiazol-2-yl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 6th position can be substituted with other functional groups using appropriate reagents.
Nucleophilic Addition: The nitrile group can undergo nucleophilic addition reactions to form amides or other derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used for substitution reactions.
Nucleophilic Addition: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used for nucleophilic addition.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like hydrogen gas (H₂) in the presence of a catalyst can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while nucleophilic addition can produce amides or other nitrogen-containing compounds.
Scientific Research Applications
2-(6-Fluorobenzo[d]thiazol-2-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzothiazole derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-(6-Fluorobenzo[d]thiazol-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and inflammation.
Pathways Involved: It inhibits key signaling pathways that regulate cell growth and survival, leading to the suppression of cancer cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-fluorobenzothiazole: A precursor in the synthesis of 2-(6-Fluorobenzo[d]thiazol-2-yl)acetonitrile with similar biological activities.
6-Chlorobenzo[d]thiazol-2-yl)acetonitrile: A structurally similar compound with a chlorine atom instead of fluorine, exhibiting different reactivity and biological properties.
2-(6-Nitrobenzo[d]thiazol-2-yl)acetonitrile: Another derivative with a nitro group, used in various chemical and biological studies.
Uniqueness
This compound is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate for drug development .
Biological Activity
2-(6-Fluorobenzo[d]thiazol-2-yl)acetonitrile is a compound belonging to the benzothiazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of 6-fluorobenzo[d]thiazole with acetonitrile under specific conditions. Various methods have been explored to enhance yield and purity, including the use of different catalysts and solvents.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including:
- A431 (human epidermoid carcinoma)
- A549 (non-small cell lung cancer)
- H1299 (lung cancer)
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at specific concentrations (1, 2, and 4 μM), similar to other potent derivatives in this class .
Table 1: Cytotoxic Activity of this compound
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A431 | <1 | Induction of apoptosis |
| A549 | <1 | Cell cycle arrest |
| H1299 | <1 | Inhibition of AKT/ERK pathways |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. Studies indicate that it can significantly reduce the levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines . This dual action makes it a candidate for treating conditions where both cancer and inflammation are present.
The biological activity of this compound is attributed to its ability to modulate key signaling pathways involved in cell survival and inflammation:
- Inhibition of AKT Pathway : This pathway is crucial for cell survival; inhibition leads to increased apoptosis in cancer cells.
- Inhibition of ERK Pathway : Similar to AKT, the ERK pathway is involved in cell proliferation; its inhibition contributes to reduced tumor growth.
Case Studies
Several case studies have documented the efficacy of benzothiazole derivatives in clinical settings:
- Study on Breast Cancer : A study reported that fluorinated benzothiazoles, including derivatives similar to this compound, exhibited GI50 values below 1 nM against MCF-7 breast cancer cells, indicating potent cytotoxicity .
- Alzheimer’s Disease Research : Compounds with similar structures were investigated for their ability to inhibit ABAD/17β-HSD10 enzymatic activity, presenting potential applications in Alzheimer's disease treatment .
Q & A
Q. What are the common synthetic routes for preparing 2-(6-Fluorobenzo[d]thiazol-2-yl)acetonitrile and its derivatives?
The synthesis typically involves nucleophilic substitution or condensation reactions. For derivatives, a general procedure includes:
- Step 1 : Reacting 6-fluorobenzo[d]thiazole precursors with chloroacetamide or cyanoacetic acid derivatives under reflux in solvents like acetonitrile or DMF. Triethylamine is often added to scavenge HCl .
- Step 2 : Microwave-assisted synthesis can enhance efficiency. For example, combining 2-(benzo[d]thiazol-2-yl)acetonitrile with dimedone and aldehydes under microwave irradiation yields heterocyclic benzopyran derivatives .
- Purification : Silica gel chromatography or recrystallization from ethanol/acetone mixtures is standard .
Q. How can the compound’s structure be characterized using spectroscopic methods?
- IR Spectroscopy : Identify functional groups like C≡N (~2248 cm⁻¹), C=O (~1686 cm⁻¹), and aromatic C-H stretches (~3050 cm⁻¹) .
- NMR : ¹H-NMR reveals proton environments (e.g., δ 2.75 ppm for piperazine CH₂ groups in derivatives) . ¹³C-NMR confirms cyano carbon signals (~120 ppm) .
- HRMS : Validates molecular mass (e.g., C₁₈H₁₂N₃OS: [M+H⁺]⁺ at 318.0701) .
- Elemental Analysis : Confirms stoichiometry (e.g., C, H, N, S ratios) .
Advanced Research Questions
Q. What strategies enhance the compound’s selectivity in tagging DNA modifications like 5-formylcytosine (5fC)?
The cyano group reacts with both the 4-amino and 5-formyl groups of 5fC, enabling dual-targeting for single-base resolution. Key strategies include:
Q. How can reaction conditions be optimized for photocatalyzed amination or microwave-assisted heterocyclic synthesis?
- Photocatalysis : Use 10 W blue LED irradiation with acetonitrile as the solvent. A 3:1 molar ratio of amine to substrate ensures complete conversion .
- Microwave Synthesis : Optimize irradiation time (e.g., 15–30 minutes) and solvent polarity (e.g., ethanol-water mixtures) to improve yield .
- Solvent Screening : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity in SN2 reactions .
Q. How does the 6-fluoro substituent influence electronic properties and probe design?
- Electron-Withdrawing Effect : The fluorine atom increases the benzo[d]thiazole ring’s electron deficiency, enhancing electrophilicity at the acetonitrile carbon.
- Binding Affinity : Fluorine’s electronegativity improves interactions with metal ions (e.g., Zn²⁺ in colorimetric probes) or DNA bases by polarizing π-electron systems .
Q. What methodologies validate the compound’s role in metal ion sensing, particularly for Zn²⁺?
- Colorimetric Probes : Synthesize derivatives like (Z)-2-(benzo[d]thiazol-2-yl)-2-(oxoindolin-2-ylidene)acetonitrile. Monitor UV-vis shifts (e.g., λₐᵦₛ ~450 nm) upon Zn²⁺ binding .
- Fluorescence Quenching : Test interference from competing ions (e.g., Fe³⁺, Cu²⁺) in aqueous/acetonitrile mixtures .
- Single-Crystal X-ray Diffraction : Confirm binding geometry in metal complexes .
Q. How can contradictory data on solvent-dependent reactivity be resolved?
- Case Study : In photocatalyzed amination, acetonitrile enables reactivity, while DMF inhibits it due to viscosity differences.
- Approach : Conduct kinetic studies (e.g., time-resolved fluorescence) to assess solvent polarity’s impact on reaction intermediates .
- Statistical Analysis : Use Design of Experiments (DoE) to model solvent mixtures (e.g., ACN/H₂O) and identify optimal conditions .
Methodological Notes
- Data Contradictions : When discrepancies arise (e.g., solvent effects), cross-validate results using orthogonal techniques like LC-MS or DFT calculations .
- Advanced Applications : Prioritize fluorinated derivatives for epigenetic studies or metal sensing, leveraging their enhanced selectivity and photostability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
